
4-(3-Brom-4-methoxyphenyl)pyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(3-Bromo-4-methoxyphenyl)pyridine and related compounds typically involves condensation reactions, where key building blocks are combined under specific conditions to form the desired molecular structure. For example, the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide leads to the formation of compounds with a central pyridine ring carrying various substituents (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods and X-ray crystallography. For instance, X-ray single crystal analysis confirms the molecular structure, revealing details about the arrangement of atoms and the geometry of the molecule. The study by Al‐Refai et al. (2016) illustrates the orthorhombic crystallization and the dihedral angles between planes of the pyridine ring and substituents, contributing to our understanding of the compound's structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Bromo-4-methoxyphenyl)pyridine are diverse, including its participation in cyclopalladated complex formation, which exhibits luminescence under UV irradiation and potential in catalytic reactions (Xu et al., 2014). These reactions highlight the compound's reactivity and its potential utility in synthetic chemistry and materials science.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in determining the compound's applications. The crystal structure analysis provides insights into the stability and packing of the molecules, influencing the material's properties. For example, the study of crystal structure reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point (Dash et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine, including reactivity towards other compounds and stability under various conditions, are essential for its application in synthesis and material development. The compound's reactivity with thiols and its behavior in strong acids provide valuable information for designing synthetic pathways and understanding its behavior in chemical processes (Brown & Waring, 1977).
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolo[3,4-b]pyridinen
4-(3-Brom-4-methoxyphenyl)pyridin könnte möglicherweise bei der Synthese von Pyrazolo[3,4-b]pyridinen verwendet werden . Dies sind eine Gruppe heterocyclischer Verbindungen, die zwei mögliche tautomere Formen aufweisen: die 1H- und 2H-Isomere . Sie wurden bisher in über 5500 Referenzen (darunter 2400 Patente) beschrieben .
Biomedizinische Anwendungen
Pyrazolo[3,4-b]pyridine, die möglicherweise aus this compound synthetisiert werden könnten, haben verschiedene biomedizinische Anwendungen . Dies liegt an ihrer großen Ähnlichkeit mit den Purinbasen Adenin und Guanin .
α-Bromierungsreaktion im experimentellen Unterricht
Die α-Bromierungsreaktion von Carbonylverbindungen ist ein wichtiges Thema im Bereich der organischen Chemie . This compound könnte möglicherweise im experimentellen Unterricht verwendet werden, um diese Reaktion zu demonstrieren .
Synthese von 4-Chlor-α-brom-acetophenon
This compound könnte möglicherweise bei der Synthese von 4-Chlor-α-brom-acetophenon verwendet werden . Diese Verbindung könnte bei 90 ℃ unter Verwendung von 4-Chloracetophenon als Substrat und Essigsäure als Lösungsmittel synthetisiert werden .
Selbstassemblierung und Ullmann-Reaktion
This compound könnte möglicherweise in Selbstassemblierungs- und Ullmann-Reaktionen verwendet werden
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(3-Bromo-4-methoxyphenyl)pyridine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Wirkmechanismus
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(3-Bromo-4-methoxyphenyl)pyridine
Eigenschaften
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCQFWHBVVRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594225 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191602-60-5 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

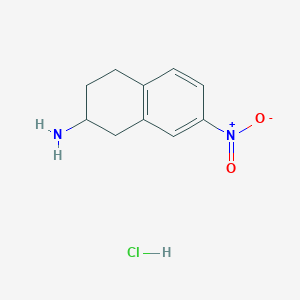

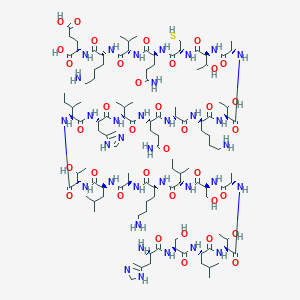
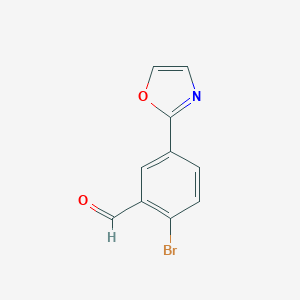

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
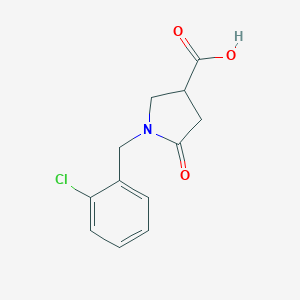
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

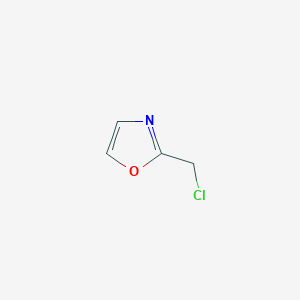

![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)
